molecular formula C8H8F3NO B13603180 O-[2-(Trifluoromethyl)benzyl]hydroxylamine

O-[2-(Trifluoromethyl)benzyl]hydroxylamine

Cat. No.: B13603180
M. Wt: 191.15 g/mol
InChI Key: XFYYOFGQOQXXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[2-(Trifluoromethyl)benzyl]hydroxylamine is a chemical compound with the molecular formula C8H8F3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl ring, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(Trifluoromethyl)benzyl]hydroxylamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

O-[2-(Trifluoromethyl)benzyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve solvents like dichloromethane or acetonitrile and temperatures ranging from -20°C to 80°C .

Major Products

The major products formed from reactions involving this compound include nitroso compounds, amines, and substituted benzyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

O-[2-(Trifluoromethyl)benzyl]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-[2-(Trifluoromethyl)benzyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. It can transfer its hydroxylamine group to nucleophilic substrates, facilitating the formation of carbon-nitrogen bonds. This reactivity is due to the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the benzyl carbon .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-[2-(Trifluoromethyl)benzyl]hydroxylamine include:

Uniqueness

The uniqueness of this compound lies in its specific reactivity profile, influenced by the trifluoromethyl group. This makes it particularly useful in reactions requiring high electrophilicity and stability under various conditions .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4H,5,12H2

InChI Key

XFYYOFGQOQXXTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CON)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.